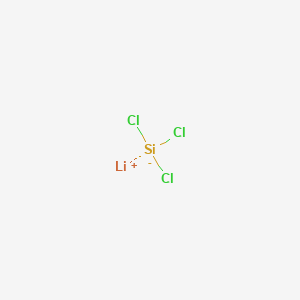
Lithium;trichlorosilanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;trichlorosilanide is a chemical compound that combines lithium and trichlorosilane. Trichlorosilane is an inorganic compound with the formula HCl₃Si, and it is a colorless, volatile liquid. This compound is used in various chemical processes and has significant applications in the semiconductor industry due to its reactivity and ability to produce ultrapure silicon .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium;trichlorosilanide can be synthesized by treating powdered metallurgical grade silicon with hydrogen chloride at elevated temperatures (around 300°C). The reaction produces trichlorosilane and hydrogen as byproducts: [ \text{Si} + 3 \text{HCl} \rightarrow \text{HCl}_3\text{Si} + \text{H}_2 ]
Industrial Production Methods: The industrial production of trichlorosilane involves the direct chlorination of silicon. This process is optimized to achieve high yields (80-90%) and involves the use of specialized equipment to handle the volatile and reactive nature of trichlorosilane .
Analyse Chemischer Reaktionen
Types of Reactions: Lithium;trichlorosilanide undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form silicon dioxide and lithium chloride.
Reduction: Can be reduced to form silane and lithium chloride.
Substitution: Reacts with organic compounds to form organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Requires oxygen or other oxidizing agents.
Reduction: Involves reducing agents like hydrogen.
Substitution: Utilizes organic compounds with reactive groups.
Major Products Formed:
Oxidation: Silicon dioxide (SiO₂) and lithium chloride (LiCl).
Reduction: Silane (SiH₄) and lithium chloride (LiCl).
Substitution: Various organosilicon compounds, depending on the organic reactant used.
Wissenschaftliche Forschungsanwendungen
Lithium;trichlorosilanide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of silicon-containing organic compounds.
Biology: Investigated for its potential use in biological systems due to its reactivity.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Wirkmechanismus
The mechanism of action of lithium;trichlorosilanide involves its reactivity with various chemical species. It acts as a source of silicon and lithium ions, which can participate in various chemical reactions. The molecular targets and pathways involved include the formation of silicon-based compounds and the release of lithium ions, which can interact with other chemical species to form new compounds .
Vergleich Mit ähnlichen Verbindungen
Chlorosilane: Similar in structure but contains fewer chlorine atoms.
Dichlorosilane: Contains two chlorine atoms and has different reactivity.
Silicon tetrachloride: Contains four chlorine atoms and is used in similar applications.
Uniqueness: Lithium;trichlorosilanide is unique due to its combination of lithium and trichlorosilane, which provides distinct reactivity and applications. Its ability to produce ultrapure silicon makes it particularly valuable in the semiconductor industry .
Eigenschaften
CAS-Nummer |
111728-60-0 |
|---|---|
Molekularformel |
Cl3LiSi |
Molekulargewicht |
141.4 g/mol |
IUPAC-Name |
lithium;trichlorosilanide |
InChI |
InChI=1S/Cl3Si.Li/c1-4(2)3;/q-1;+1 |
InChI-Schlüssel |
NKQPMRDMFVLALQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[Si-](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


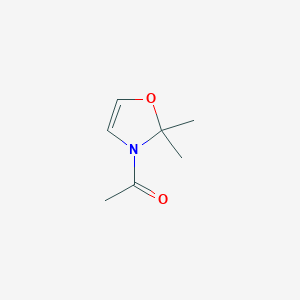
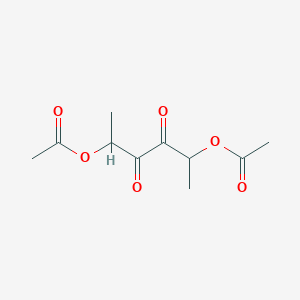
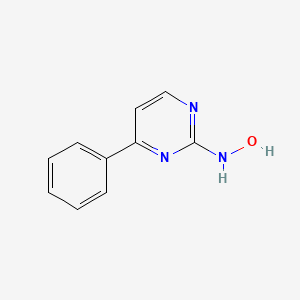
![Benzene, 1-phenoxy-3-[5,5,5-trifluoro-4-(4-methoxyphenyl)pentyl]-](/img/structure/B14315613.png)
![1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B14315627.png)
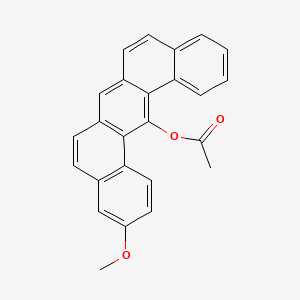
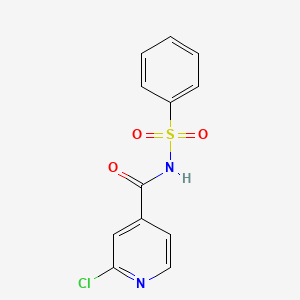

![8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol](/img/structure/B14315648.png)
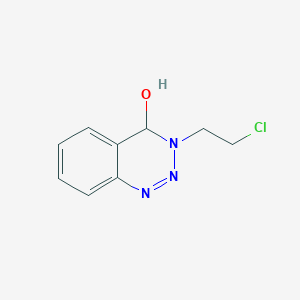
![2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole](/img/structure/B14315660.png)
![2-[(2,2-Difluoro-2-nitroethoxy)(difluoro)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14315670.png)
![5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene](/img/structure/B14315685.png)
![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)
